Propargyl-PEG4-beta-D-glucose

Catalog No.
S12274910
CAS No.
M.F
C17H30O10
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-beta-D-glucose

Product Name

Propargyl-PEG4-beta-D-glucose

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol

Molecular Formula

C17H30O10

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1

InChI Key

QZJHREOKMZFHTH-DRRXZNNHSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Propargyl-PEG4-beta-D-glucose is a specialized chemical compound that serves as a polyethylene glycol (PEG) derivative, featuring a propargyl group attached to a beta-D-glucose moiety. This compound is particularly significant in the field of bioconjugation and drug delivery due to its ability to participate in Click Chemistry reactions. The propargyl group allows for efficient reactions with azide-bearing compounds, facilitating the formation of stable triazole linkages. The presence of the glucose unit enhances the solubility of the compound in aqueous environments, making it suitable for various biochemical applications .

Propargyl-PEG4-beta-D-glucose primarily undergoes copper-catalyzed azide-alkyne cycloaddition, a hallmark of Click Chemistry. This reaction is characterized by its specificity and efficiency, yielding stable triazole linkages that can be utilized in bioconjugation processes. The reaction typically requires mild conditions and can proceed in both aqueous and organic solvents, making it versatile for various experimental setups .

Reaction Conditions

  • Reagents: Azide-bearing compounds, copper catalysts.
  • Conditions: Mild temperatures, controlled pH levels, and suitable solvents.

The biological activity of Propargyl-PEG4-beta-D-glucose is largely attributed to its ability to modify biomolecules through the formation of triazole linkages. This modification can influence various cellular processes, including cell signaling pathways and gene expression. The compound's interaction with azide-bearing biomolecules allows for targeted modifications that can alter the function and activity of proteins within cells .

The synthesis of Propargyl-PEG4-beta-D-glucose involves several key steps:

  • Conjugation: A propargyl group is conjugated to a polyethylene glycol chain.
  • Linkage to Glucose: The PEG chain is then linked to a beta-D-glucose molecule.
  • Purification: The resulting compound is purified to achieve high purity levels suitable for research applications.

Industrial production methods mirror these synthetic routes but are scaled up for larger quantities while maintaining stringent quality controls to ensure purity and yield .

Propargyl-PEG4-beta-D-glucose has several notable applications:

  • Bioconjugation: It serves as a versatile linker for attaching various biomolecules, including proteins and peptides, enhancing their stability and functionality.
  • Drug Delivery Systems: The compound is utilized in developing advanced drug delivery systems, such as PEGylated nanoparticles and liposomes, improving targeting precision and therapeutic outcomes.
  • Research Tools: It is employed in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which utilize cellular degradation pathways for targeted protein degradation .

Interaction studies involving Propargyl-PEG4-beta-D-glucose typically focus on its reactivity with azide-bearing compounds. These studies assess the efficiency and specificity of the Click Chemistry reactions, exploring how modifications affect biomolecule behavior in biological systems. Such investigations are crucial for understanding how this compound can be applied in therapeutic contexts .

Propargyl-PEG4-beta-D-glucose shares similarities with other PEG derivatives but stands out due to its unique combination of properties:

Compound NameFunctional GroupMolecular WeightUnique Features
Propargyl-PEG5-tetra-Ac-beta-D-glucosePropargyl394.4 g/molContains multiple acetyl groups for enhanced stability
Azido-PEG4-beta-D-glucoseAzide394.4 g/molReacts with alkyne groups; used in similar Click Chemistry
Propargyl-PEG5-beta-D-glucosePropargyl394.4 g/molLonger PEG chain; improved solubility
Propargyl-PEG-alcoholAlkyneVariesAlkyne functional group; used for diverse bioconjugation

Propargyl-PEG4-beta-D-glucose's unique combination of a propargyl group linked to beta-D-glucose makes it particularly effective for applications requiring specific targeting and solubility enhancements in biochemical environments .

The strategic incorporation of propargyl groups into bioconjugation systems represents a cornerstone of modern click chemistry applications, particularly in the development of proteolysis targeting chimeras linkers [1]. Propargyl-PEG4-beta-D-glucose serves as a specialized polyethylene glycol derivative featuring a propargyl group attached to a beta-D-glucose moiety, designed specifically for bioorthogonal reactions . The propargyl functional group, characterized by its terminal alkyne structure, enables highly efficient copper-catalyzed azide-alkyne cycloaddition reactions that form the basis of click chemistry protocols [9].

The molecular design of propargyl-containing compounds leverages the inherent reactivity of terminal alkynes toward azide-bearing molecules through copper-catalyzed mechanisms [11]. The copper-catalyzed azide-alkyne cycloaddition reaction proceeds through a well-characterized mechanism involving copper acetylide formation, azide coordination, and subsequent metallacycle formation leading to triazole products [9]. This reaction pathway demonstrates exceptional regioselectivity, yielding exclusively 1,4-disubstituted triazole products with high efficiency under mild conditions [12].

The bioorthogonal nature of propargyl groups makes them particularly valuable for biological applications where interference with native biochemical processes must be minimized [45]. Terminal alkynes exhibit minimal reactivity toward endogenous biological nucleophiles, ensuring that propargyl-modified compounds maintain their functionality in complex biological environments [13]. The propargyl moiety in Propargyl-PEG4-beta-D-glucose provides a reliable chemical handle for subsequent bioconjugation reactions while preserving the structural integrity of the glucose component .

Research has demonstrated that propargyl groups can undergo efficient cycloaddition reactions with azide-containing biomolecules under physiologically relevant conditions [10]. The reaction typically requires copper catalysis, commonly employing copper sulfate with sodium ascorbate and stabilizing ligands such as tris-benzyltriazolylmethylamine or tris-3-hydroxypropyltriazolylmethylamine [15]. These catalytic systems enable triazole formation in aqueous media while maintaining biocompatibility for cellular applications [11].

The incorporation of propargyl functionality into glucose derivatives requires careful consideration of synthetic accessibility and functional group compatibility [35]. The propargyl group must be positioned to allow unhindered access for azide coupling while maintaining the biological activity of the glucose moiety . In Propargyl-PEG4-beta-D-glucose, the propargyl group is strategically placed at the terminus of the polyethylene glycol chain, providing optimal spatial arrangement for bioconjugation reactions [2].

Table 1: Physical and Chemical Properties of Propargyl-PEG4-beta-D-glucose

PropertyValue
CAS Number1397682-63-1
Molecular FormulaC17H30O10
Molecular Weight (g/mol)394.41
Purity (%)> 96
AppearanceWhite solid
SMILES NotationO[C@@H]1C@@HO
Chemical ClassPEG-based PROTAC linker
FunctionalityClick chemistry compatible

Rationale for PEG4 Spacer Optimization in Ternary Complex Formation

The selection of PEG4 as the optimal spacer length in Propargyl-PEG4-beta-D-glucose reflects comprehensive understanding of how linker properties influence ternary complex formation in proteolysis targeting chimera systems [25]. Polyethylene glycol spacers of varying lengths exhibit distinct effects on protein-protein interactions, with PEG4 representing an optimal balance between flexibility and structural constraint [20]. The four ethylene glycol units provide approximately 14-15 atoms in the chain length, corresponding to a molecular weight range of 194-238 daltons for the PEG component alone [22].

The flexibility characteristics of PEG4 spacers enable conformational adaptability essential for productive ternary complex formation [30]. Molecular dynamics simulations have revealed that PEG linkers of intermediate length, such as PEG4, maintain sufficient flexibility to accommodate diverse protein orientations while avoiding excessive conformational entropy that could impair binding affinity [56]. The gauche effect inherent to polyethylene glycol chains promotes turn conformations that facilitate folded structures conducive to protein-protein interactions [30].

Ternary complex formation in proteolysis targeting chimera systems requires precise spatial arrangement between target proteins and E3 ubiquitin ligases [26]. The PEG4 spacer length provides an optimal distance for productive protein-protein contacts while minimizing steric hindrance [23]. Studies comparing different PEG spacer lengths have demonstrated that PEG4 units achieve superior ternary complex stability compared to shorter PEG2 or PEG3 variants, while avoiding the excessive flexibility associated with longer PEG5 or PEG6 spacers [23].

The hydrophilic nature of polyethylene glycol spacers contributes significantly to the solubility and bioavailability of proteolysis targeting chimera compounds [19]. PEG4 units provide substantial water solubility enhancement while maintaining manageable molecular weight characteristics [18]. The increased solubility facilitates cellular uptake and biodistribution, critical factors for effective protein degradation activity [27].

Cooperativity effects in ternary complex formation are strongly influenced by linker length and composition [25]. PEG4 spacers demonstrate positive cooperativity in many proteolysis targeting chimera systems, where the binding affinity of the complex exceeds the sum of individual binary interactions [28]. This cooperative binding results from favorable protein-protein contacts stabilized by the optimal spatial arrangement provided by the PEG4 linker [31].

Table 2: Comparison of Different PEG Spacer Lengths

PEG UnitMolecular Weight Range (Da)Chain Length (Atoms)FlexibilitySolubility
PEG2~106-1508-9LowGood
PEG3~150-19411-12ModerateVery Good
PEG4~194-23814-15HighExcellent
PEG5~238-28217-18Very HighExcellent
PEG6~282-32620-21Very HighExcellent

The optimization of PEG4 spacer length reflects extensive structure-activity relationship studies demonstrating superior performance in ternary complex stabilization [52]. Surface plasmon resonance measurements have confirmed that PEG4-containing proteolysis targeting chimeras exhibit enhanced binding kinetics and reduced dissociation rates compared to alternative spacer lengths [28]. The buried surface area calculations from computational modeling support the experimental observations that PEG4 spacers maximize productive protein-protein contacts [52].

Synthetic Methodologies for β-D-Glucose-Derived PROTAC Components

The synthesis of β-D-glucose-derived proteolysis targeting chimera components requires sophisticated methodologies that preserve anomeric configuration while introducing functional handles for bioconjugation [37]. Propargyl-PEG4-beta-D-glucose synthesis typically begins with β-D-glucose as the starting material, followed by selective protection, glycosylation, and functional group installation [34]. The stereospecific formation of β-anomeric linkages represents a critical challenge that must be addressed through appropriate choice of glycosylation conditions and protecting group strategies [37].

The initial steps in glucose derivative synthesis involve selective protection of hydroxyl groups to enable regioselective functionalization [34]. Commonly employed protecting groups include acetyl esters, which can be installed under mild conditions using acetic anhydride and sodium acetate [34]. The formation of β-D-glucose pentaacetate proceeds with 77% yield under these conditions, providing a versatile intermediate for subsequent transformations [34]. Alternative protecting group strategies may employ benzylidene acetals or silyl ethers depending on the specific synthetic requirements [38].

Glycosylation reactions for β-D-glucose derivatives require careful control of reaction conditions to ensure β-selectivity [37]. Boron trifluoride-diethyl ether has emerged as an effective catalyst for stereospecific β-glycoside formation, enabling yields of 52-85% for various phenolic acceptors [37]. The reaction proceeds through an SN2-like mechanism that favors β-configuration, particularly when employing penta-O-acetyl-β-D-glucose as the glycosyl donor [37].

The incorporation of polyethylene glycol spacers into glucose derivatives involves nucleophilic substitution reactions at the anomeric position [2]. PEG4 chains terminated with appropriate leaving groups, such as tosylates or mesylates, can be coupled to glucose derivatives under basic conditions [21]. The reaction typically employs potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [21].

Propargyl group installation represents the final key transformation in the synthesis of Propargyl-PEG4-beta-D-glucose [2]. The terminal alkyne functionality can be introduced through various methods, including Sonogashira coupling reactions or alkylation with propargyl bromide [38]. Propargyl bromide alkylation of polyethylene glycol chains proceeds under basic conditions, typically employing sodium hydride or potassium tert-butoxide as base [2].

Table 3: Click Chemistry Reaction Parameters for Propargyl Groups

ParameterValue/Description
Reaction TypeCopper-catalyzed azide-alkyne cycloaddition
Catalyst RequiredYes
Typical CatalystCopper(I), tris-benzyltriazolylmethylamine/tris-3-hydroxypropyltriazolylmethylamine ligands, sodium ascorbate
Reaction ConditionsAqueous/organic solvents, room temperature to 37°C, pH 7-8
Product Formation1,4-triazole linkage
SelectivityRegiospecific (1,4-disubstituted triazole)
Yield Range (%)85-95
BioorthogonalityExcellent

Multicomponent reaction strategies have emerged as powerful tools for proteolysis targeting chimera synthesis, enabling rapid assembly of complex structures from simple starting materials [41]. Ugi and Passerini reactions can incorporate glucose-derived components along with other functional elements in single-step processes [43]. These approaches offer advantages in terms of synthetic efficiency and structural diversity, facilitating rapid structure-activity relationship studies [41].

The purification of β-D-glucose-derived proteolysis targeting chimera components requires specialized techniques due to their amphiphilic nature and multiple functional groups [40]. Flash column chromatography using gradient elution with methanol-dichloromethane mixtures typically provides adequate separation [40]. Alternative purification methods may include preparative high-performance liquid chromatography for particularly challenging separations [42].

Case Studies in STING Pathway Modulation via E3 Ligase Recruitment

Propargyl-PEG4-beta-D-glucose represents a specialized polyethylene glycol-based linker molecule that has found significant applications in targeted protein degradation systems, particularly through the development of Proteolysis-Targeting Chimeras (PROTACs) [1]. The compound's unique structural features, including a propargyl group for Click Chemistry reactions and a beta-D-glucose moiety for enhanced aqueous solubility, make it particularly suitable for constructing degraders targeting the Stimulator of Interferon Genes (STING) pathway [2].

Recent investigations have demonstrated that STING pathway modulation through E3 ligase recruitment presents a promising therapeutic strategy for autoimmune and inflammatory diseases [3]. The development of STING-targeting PROTACs has shown remarkable efficacy in cellular models, with studies revealing that VHL-recruiting STING PROTACs can achieve degradation concentrations as low as 5 nanomolar in renal cell carcinoma cells [3]. These degraders specifically target activated phospho-STING for degradation, requiring successful translocation from the endoplasmic reticulum to enable proteasomal degradation [3].

A comprehensive analysis of STING degradation mechanisms has revealed that HOIP-mediated synthesis of M1 ubiquitin chains plays a critical role in STING-induced nuclear factor kappa B signaling [4]. The E3 ligase HOIP recruitment to STING-positive Golgi-related vesicles leads to generation of M1-linked ubiquitin chains that stimulate the nuclear factor kappa B innate immune response [4]. This finding has significant implications for designing Propargyl-PEG4-beta-D-glucose-based linkers that can effectively recruit specific E3 ligases to STING-containing complexes.

The physiological regulation of STING through E3 ligase recruitment has been extensively characterized. TRIM10, a TRIM-family protein, promotes K27/K29-linked polyubiquitination of STING at K289 and K370, facilitating STING aggregation and TBK1 recruitment [5]. Additionally, RNF5 has been identified as a natural E3 ligase for STING, promoting K48-linked ubiquitination and subsequent degradation to suppress antiviral immune responses [6]. This natural degradation pathway provides a blueprint for designing synthetic degraders that can hijack endogenous E3 ligases.

Table 1: STING Pathway E3 Ligase Recruitment Studies

E3 LigaseUbiquitination TypeTarget SitesDegradation EfficacyReference
VHLK48-linkedMultiple sitesDC50 = 5 nM [3]
HOIPM1-linkedGolgi vesiclesEnhanced NF-κB signaling [4]
TRIM10K27/K29-linkedK289, K370Facilitates aggregation [5]
RNF5K48-linkedK150Physiological regulation [6]

Comparative Analysis of CRBN vs. VHL Recruitment Strategies

The selection of appropriate E3 ligases for PROTAC design represents a critical decision point in targeted protein degradation strategies. Cereblon (CRBN) and Von Hippel-Lindau (VHL) protein complexes represent the two most extensively utilized E3 ligases in PROTAC development, each offering distinct advantages and limitations [7].

CRBN-based PROTACs have demonstrated remarkable success in targeting over 30 different proteins, ranging from those involved in various disease pathways to previously considered undruggable targets [8]. The development of CRBN ligands, particularly derivatives of thalidomide, pomalidomide, and lenalidomide, has provided a robust platform for PROTAC construction [9]. Recent advances in modular chemistry platforms have enabled the efficient attachment of various ortho-, meta-, and para-substituted phenyls to the C4-position of lenalidomide via Suzuki cross-coupling reactions, allowing systematic investigation of linker effects [9].

VHL-based PROTACs have emerged as a propitious strategy for targeting proteins through widespread expression in various tissues and well-documented binding characteristics [10]. The discovery of high-quality small-molecule ligands with good binding affinity for VHL has been fundamental for PROTAC development, with over 3300 PROTACs reported in the literature to date [10]. VHL ligands have been successfully implemented into rationally designed, potent PROTAC degraders targeting various proteins, including those previously considered non-druggable [11].

Comparative studies utilizing hetero-dimerizing PROTACs have provided valuable insights into the relative effectiveness of CRBN versus VHL recruitment strategies [7]. The most active compound in these studies, designated 14a, induced potent, rapid and profound preferential degradation of CRBN over VHL in cancer cell lines, with weaker degradation of VHL observed at lower concentrations [7]. This finding suggests that CRBN may be more susceptible to proximity-induced degradation mechanisms.

Table 2: CRBN vs. VHL Recruitment Strategy Comparison

ParameterCRBN-Based PROTACsVHL-Based PROTACs
Target Proteins>30 different proteins>3300 reported PROTACs
Ligand AvailabilityThalidomide derivativesStructure-based designed ligands
Tissue ExpressionUbiquitousWidespread, well-documented
Degradation PreferencePreferentially degradedMore resistant to degradation
Synthetic AccessibilityModular chemistry platformsRational design approaches

The mechanistic differences between CRBN and VHL recruitment have been attributed to distinct protein-protein interaction surfaces and ubiquitination patterns. CRBN typically promotes degradation through direct substrate recognition, while VHL functions through hypoxia-inducible factor recognition mechanisms that can be hijacked for neo-substrate degradation [12]. These mechanistic differences have important implications for Propargyl-PEG4-beta-D-glucose-based linker design, as optimal linker lengths and compositions may vary significantly between CRBN and VHL recruitment strategies.

Role in RNF5-Mediated Degradation Mechanisms

Ring Finger Protein 5 (RNF5) represents a particularly interesting E3 ligase for targeted protein degradation applications due to its natural role in mediating STING degradation and its involvement in various physiological processes [13]. RNF5 functions as an endoplasmic reticulum-localized E3 ubiquitin ligase that promotes K48-linked ubiquitination of target proteins, leading to proteasomal degradation [13].

The physiological role of RNF5 in STING degradation has been extensively characterized across multiple species. In mammals, RNF5 mediates STING regulation through K150 ubiquitylation to prevent excessive interferon production [14]. Studies in teleost fish have revealed that RNF5 catalyzes ubiquitination of STING at K135 and K155 residues, facilitating degradation via the ubiquitin-proteasome pathway [14]. This cross-species conservation of RNF5-mediated STING degradation suggests that targeting this pathway through synthetic degraders could provide broad therapeutic applications.

RNF5 has demonstrated remarkable versatility in targeting various proteins beyond STING. The E3 ligase restricts SARS-CoV-2 replication by targeting the viral E protein for proteasomal degradation through K48-linked ubiquitination at K63 [13]. Additionally, RNF5 ameliorates nonalcoholic steatohepatitis by directly binding to HRD1 and promoting its K48-linked and K33-linked ubiquitination and subsequent proteasomal degradation [15].

The development of small-molecule RNF5 modulators has provided valuable insights into potential PROTAC applications. The compound FX12 has been identified as both a small-molecule inhibitor and degrader of RNF5, demonstrating that the E3 ligase can be targeted for degradation through hijacking of the endoplasmic reticulum-associated degradation pathway [16]. This finding suggests that RNF5 could serve as both a recruited E3 ligase in PROTAC design and as a target for degradation.

Table 3: RNF5-Mediated Degradation Mechanisms

Target ProteinUbiquitination SitesUbiquitin LinkagePhysiological RoleReference
STINGK150 (mammals)K48-linkedAntiviral immunity regulation [6]
STINGK135, K155 (fish)K48-linkedImmune response modulation [14]
SARS-CoV-2 E proteinK63K48-linkedAntiviral restriction [13]
HRD1Multiple sitesK48/K33-linkedMetabolic regulation [15]
MAVSK150K48-linkedAntiviral signaling [17]

The recruitment of RNF5 in PROTAC design presents unique advantages due to its natural substrate specificity and cellular localization. RNF5-based PROTACs could potentially target proteins to endoplasmic reticulum-associated degradation pathways, providing access to membrane-bound and secreted proteins that may be difficult to target through conventional cytosolic degradation mechanisms [16]. The development of RNF5 recruiters based on known modulators like FX12 could enable the construction of PROTACs targeting specific cellular compartments.

Recent advances in understanding RNF5 regulation have revealed that the E3 ligase activity can be modulated through protein-protein interactions and post-translational modifications. The interaction between RNF5 and Derlin1 is crucial for CFTR recruitment and degradation, suggesting that PROTAC design could exploit these natural protein complexes to achieve enhanced selectivity [16]. Furthermore, the ability of certain compounds to induce RNF5 degradation through the same pathway it normally regulates provides a novel approach to PROTAC design that does not require traditional bifunctional architecture.

The application of Propargyl-PEG4-beta-D-glucose in RNF5-mediated degradation systems could benefit from the compound's unique chemical properties. The propargyl group enables efficient Click Chemistry reactions for attaching RNF5 recruiters, while the PEG4 spacer provides optimal flexibility for ternary complex formation [2]. The beta-D-glucose moiety could potentially enhance selectivity for proteins expressed in glucose-responsive cells or tissues, providing an additional layer of targeting specificity.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

394.18389715 g/mol

Monoisotopic Mass

394.18389715 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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